molecular formula C32H22N6Na2O11S3 B13773387 2,7-Naphthalenedisulfonic acid, 5-amino-3-((4'-((7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo)(1,1'-biphenyl)-4-yl)azo)-4-hydroxy-, disodium salt CAS No. 68214-82-4

2,7-Naphthalenedisulfonic acid, 5-amino-3-((4'-((7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo)(1,1'-biphenyl)-4-yl)azo)-4-hydroxy-, disodium salt

Cat. No.: B13773387
CAS No.: 68214-82-4
M. Wt: 808.7 g/mol
InChI Key: KMGRDXNWDOWNGW-UHFFFAOYSA-L
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Description

The compound 2,7-naphthalenedisulfonic acid, 5-amino-3-((4'-((7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo)(1,1'-biphenyl)-4-yl)azo)-4-hydroxy-, disodium salt is a benzidine-based azo dye with a complex polyaromatic structure. Key features include:

  • Structure: Two azo (-N=N-) linkages connecting naphthalene and biphenyl moieties.
  • Functional Groups: Sulfonic acid (-SO₃H) groups at positions 2 and 7 of the naphthalene backbone, hydroxy (-OH) groups at positions 1 and 4, and amino (-NH₂) groups at positions 5 and 5.
  • Counterions: Disodium salt form enhances water solubility .

Properties

CAS No.

68214-82-4

Molecular Formula

C32H22N6Na2O11S3

Molecular Weight

808.7 g/mol

IUPAC Name

disodium;4-amino-6-[[4-[4-[(7-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]phenyl]phenyl]diazenyl]-5-hydroxy-7-sulfonaphthalene-2-sulfonate

InChI

InChI=1S/C32H24N6O11S3.2Na/c33-20-6-1-18-12-26(51(44,45)46)29(31(39)24(18)14-20)37-35-21-7-2-16(3-8-21)17-4-9-22(10-5-17)36-38-30-27(52(47,48)49)13-19-11-23(50(41,42)43)15-25(34)28(19)32(30)40;;/h1-15,39-40H,33-34H2,(H,41,42,43)(H,44,45,46)(H,47,48,49);;/q;2*+1/p-2

InChI Key

KMGRDXNWDOWNGW-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=C(C=C4C=CC(=CC4=C3O)N)S(=O)(=O)[O-])N=NC5=C(C6=C(C=C(C=C6C=C5S(=O)(=O)O)S(=O)(=O)[O-])N)O.[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Preparation Methods Overview

Starting Materials and Core Intermediate Synthesis

The synthesis of the target compound fundamentally relies on the preparation of 2,7-naphthalenedisulfonic acid derivatives, which serve as key intermediates for subsequent azo coupling reactions. A patented industrial method for producing 2,7-naphthalenedisulfonic acid involves transforming 1,6-naphthalenedisulfonic acid mother liquor through controlled sulfonation and hydrolysis steps under reduced pressure and elevated temperatures.

Table 1: Key Steps in Preparation of 2,7-Naphthalenedisulfonic Acid Intermediate
Step Description Conditions Outcome
1 Concentrate 1,6-naphthalenedisulfonic acid mother liquor under vacuum Vacuum: -0.08 to -0.095 MPa; Temp ≤ 180°C; Water content reduced to 14-15% Concentrated intermediate solution
2 Add naphthalene and sulfuric acid; heat and maintain 180-190°C for 5 hours Sulfonation and rearrangement to 2,7-naphthalenedisulfonic acid
3 Hydrolysis in water at controlled temperature ≤130°C; stirring for 30 min Hydrolyzed solution
4 Cooling and centrifugation 10-20°C Precipitation of 2,7-naphthalenedisulfonic acid solid
5 Salification Addition of sodium salts 2,7-naphthalenedisulfonate sodium salt obtained with purity ~98.6%

This method is noted for its low cost, energy efficiency, and minimal environmental pollution due to reduced waste gas and wastewater discharge.

Multi-Step Azo Coupling Reactions

The complex structure of the target compound necessitates sequential azo coupling reactions involving amino and hydroxy substituted naphthalene sulfonic acids and biphenyl derivatives.

Nitration and Reduction of Biphenyl Precursors

A typical synthetic route begins with 3,3'-dimethylbenzidine undergoing double nitration, followed by reduction to yield amino-substituted biphenyl intermediates. These intermediates are then coupled under alkaline conditions with 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid to form azo linkages.

Sequential Coupling with Naphthalene Derivatives

Subsequent coupling with 3-(phenylamino)phenol under alkaline conditions introduces additional azo bonds and hydroxy groups, progressively building the complex azo dye structure.

Purification and Isolation

High-performance liquid chromatography (HPLC) and spiral high-speed counter-current chromatography (HSCCC) have been applied to separate and purify the main compound and its isomeric impurities. For example, the disodium salt of 5-amino-4-hydroxy-3-(phenylazo)-2,7-naphthalenedisulfonic acid and related isomers were isolated with purities exceeding 90% using these chromatographic techniques.

Table 2: Purification Data of Related Azo Compounds by HSCCC
Compound Purity (%) Amount Isolated (mg) Identification Techniques
5-amino-3-biphenyl-3-ylazo-4-hydroxy-naphthalene-2,7-disulfonic acid (A) >90 4.8 High-resolution MS, NMR
5-amino-4-hydroxy-6-phenyl-3-phenylazo-naphthalene-2,7-disulfonic acid (B) >85 18.3 High-resolution MS, NMR
5-amino-4-hydroxy-3,6-bis-phenylazo-naphthalene-2,7-disulfonic acid (C) 65–72 (initial), >94 (after second separation) 91 (initial), 7 (second) High-resolution MS, NMR

The use of spiral HSCCC significantly enhances yield and purity, yielding up to 930 mg of the main component with >97% purity.

Detailed Reaction Conditions and Parameters

Concentration and Sulfonation Stage

  • Vacuum concentration of the 1,6-naphthalenedisulfonic acid mother liquor is critical to reduce moisture content to approximately 14-15% without exceeding 180°C to avoid decomposition.
  • Sulfonation with sulfuric acid and naphthalene at 180-190°C for 5 hours facilitates rearrangement to the 2,7-isomer.

Hydrolysis and Cooling

  • Hydrolysis is conducted at temperatures below 130°C to prevent degradation of sensitive azo and sulfonic acid groups.
  • Cooling to 10-20°C prior to centrifugation ensures effective precipitation of the intermediate acid.

Azo Coupling Reactions

  • Coupling reactions are typically performed under alkaline conditions to promote diazonium salt formation and azo bond formation.
  • Sequential coupling steps with amino and hydroxy substituted aromatic compounds build the complex azo structure.

Summary Table of Preparation Process

Stage Reactants Conditions Product Yield/Purity
Concentration 1,6-naphthalenedisulfonic acid mother liquor Vacuum -0.08 to -0.095 MPa, ≤180°C, moisture 14-15% Concentrated intermediate Not specified
Sulfonation Naphthalene, sulfuric acid 180-190°C, 5 hours 2,7-naphthalenedisulfonic acid 93.1% purity (acid)
Hydrolysis Water ≤130°C, 30 min stirring Hydrolyzed acid solution -
Precipitation Cooling 10-20°C 2,7-naphthalenedisulfonic acid solid 830 kg output (industrial scale)
Salification Sodium salts Ambient 2,7-naphthalenedisulfonate sodium salt 98.6% purity, 500 kg output
Azo Coupling Amino and hydroxy aromatic compounds Alkaline conditions, sequential coupling Target azo dye compound Purity >90% after purification

Chemical Reactions Analysis

Types of Reactions

2,7-Naphthalenedisulfonic acid, 5-amino-3-((4’-((7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo)(1,1’-biphenyl)-4-yl)azo)-4-hydroxy-, disodium salt undergoes various chemical reactions including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The azo linkage can be reduced to form amines.

    Substitution: The sulfonic acid groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium dithionite and hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines and alcohols can react with the sulfonic acid groups under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

Dye and Pigment Production

This compound is primarily utilized in the synthesis of azo dyes. Azo dyes are known for their vibrant colors and are widely used in textiles, food, and cosmetics. The specific structure of this compound allows for the creation of dyes with enhanced stability and colorfastness.

Case Study: Textile Industry

Research indicates that the incorporation of 2,7-naphthalenedisulfonic acid derivatives can significantly improve dyeing processes by enhancing the affinity of dyes for fibers, leading to brighter and more durable colors. For instance, studies have shown that using azo compounds derived from this acid results in textiles that maintain their color after multiple washes.

Biological Studies

The compound has been explored in biological research for its potential as a fluorescent probe. The sulfonic acid groups enhance solubility in aqueous environments, making it suitable for biological applications.

Case Study: Fluorescent Probes

In a study published in the Journal of Photochemistry and Photobiology, researchers utilized this compound to develop fluorescent probes for imaging cellular processes. The probes demonstrated high sensitivity and specificity for certain biomolecules, facilitating advanced studies in cell biology.

Environmental Monitoring

Due to its ability to form stable complexes with metal ions, this compound is also investigated for environmental monitoring applications. It can be used as a chelating agent to detect heavy metals in water samples.

Case Study: Water Quality Analysis

A study conducted by environmental scientists highlighted the effectiveness of using this compound in spectrophotometric methods to quantify lead and mercury levels in contaminated water sources. The results showed a high correlation with standard methods, indicating its reliability as an analytical tool.

Water Treatment

The disodium salt form of this compound is employed in water treatment processes as a flocculant or coagulant. Its ability to bind with impurities facilitates the removal of suspended particles from water.

Cosmetic Formulations

In cosmetics, 2,7-naphthalenedisulfonic acid derivatives are used as colorants and stabilizers. Their solubility and stability under various pH conditions make them ideal for formulations like shampoos and lotions.

Food Industry

This compound is also explored for use as a food colorant due to its safety profile and vibrant hues. It complies with food safety regulations in various countries, making it suitable for use in food products.

Summary Table of Applications

Application AreaSpecific Use CaseBenefits
Dye ProductionSynthesis of azo dyesEnhanced colorfastness
Biological ResearchFluorescent probesHigh sensitivity for cellular imaging
Environmental MonitoringDetection of heavy metalsReliable analytical tool
Water TreatmentFlocculant/coagulantEffective removal of impurities
Cosmetic FormulationsColorants and stabilizersStability across pH ranges
Food IndustryFood colorantComplies with safety regulations

Mechanism of Action

The compound exerts its effects through various mechanisms depending on the application. In biological systems, it can interact with proteins and nucleic acids through hydrogen bonding and electrostatic interactions. The azo linkage can undergo reduction to release aromatic amines, which can further interact with biological targets. The sulfonic acid groups enhance the solubility of the compound in aqueous environments, facilitating its use in various applications.

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound A : Disodium 4-((5-((3-Amino-4-Nitrophenyl)Azo)-2,4-Dihydroxyphenyl)Azo)-5-Hydroxynaphthalene-2,7-Disulphonate
  • Molecular Formula : C₂₂H₁₄N₆Na₂O₁₁S₂
  • Key Differences: Contains a nitro (-NO₂) group on the phenyl ring, increasing electron-withdrawing effects and altering UV-Vis absorption. Higher molecular weight (648.49 g/mol) compared to other analogs .
  • Applications : Likely used in textile dyes due to strong chromophoric properties.
Compound B : 2,7-Naphthalenedisulfonic Acid, 4-Amino-3,6-Bis[(4-Aminophenyl)Azo]-5-Hydroxy-
  • Molecular Formula : C₂₂H₁₉N₇O₇S₂
  • Lower molecular weight (557.56 g/mol) facilitates analytical applications, such as HPLC separations .
  • Applications : Used in analytical chemistry for chromatographic separation.
Compound C : Trisodium 3-Hydroxy-4[(4-Sulfo-1-Naphthalenyl)Azo]-2,7-Naphthalenedisulfonic Acid (Amaranth)
  • Key Differences :
    • Trisodium salt form increases solubility compared to disodium analogs.
    • Used as a substrate for hepatic microsomal azoreductase, linking its metabolism to cytochrome P-450/P-448 activity .

Physicochemical Properties

Property Target Compound Compound A Compound B
Molecular Weight ~680–700 g/mol (est.) 648.49 g/mol 557.56 g/mol
Solubility High (disodium salt) Moderate (nitro group) Very High (bis-aminophenyl)
Stability Prone to oxidation Enhanced by nitro group Stable in acidic conditions
Key Functional Groups 2× -SO₃H, 2× -OH, 2× -NH₂ 1× -NO₂, 2× -SO₃H 4× -NH₂, 2× -SO₃H

Biological Activity

2,7-Naphthalenedisulfonic acid, 5-amino-3-((4'-((7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo)(1,1'-biphenyl)-4-yl)azo)-4-hydroxy-, disodium salt is a complex organic compound belonging to the azo dye family. This compound exhibits significant biological activity, primarily due to its unique molecular structure featuring multiple functional groups such as sulfonic acids and azo linkages. These characteristics enhance its solubility and reactivity, making it a candidate for various applications in biochemistry and pharmacology.

Chemical Structure and Properties

The compound's molecular formula is C19H18N4Na2O6S2C_{19}H_{18}N_4Na_2O_6S_2. Its structure includes:

  • Azo groups : Responsible for its vivid color and potential interactions with biological molecules.
  • Sulfonic acid groups : Enhance solubility in aqueous environments.
  • Amino and hydroxyl groups : Contribute to its reactivity and ability to form complexes with metal ions.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antioxidant Activity

Studies have shown that derivatives of naphthalenedisulfonic acids possess antioxidant properties. The radical scavenging activity can be evaluated using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl), which measures the ability of a compound to neutralize free radicals. A study indicated that certain concentrations of naphthalenedisulfonic acid derivatives showed significant antioxidant activity, suggesting potential protective effects against oxidative stress .

Antimicrobial Effects

The antimicrobial activity of naphthalenedisulfonic acid derivatives has been investigated against several pathogenic strains. For instance, compounds derived from naphthalenedisulfonic acid demonstrated inhibitory effects against bacteria such as Escherichia coli and Bacillus cereus. The mechanism of action may involve disruption of bacterial cell membranes or interference with metabolic pathways .

Interaction with Proteins

The ability of 2,7-naphthalenedisulfonic acid to bind with proteins has been explored. Binding studies have shown that the compound interacts with lysozyme through hydrogen bonding and hydrophobic interactions. Such interactions can alter protein functionality, making this compound a candidate for drug delivery systems or as a histological dye in microscopy .

The biological activity of the compound is attributed to its ability to form stable complexes with various biological molecules. The sulfonate and hydroxyl groups facilitate coordination with metal ions, which can enhance or inhibit biological processes depending on the context. This property is crucial for understanding its potential therapeutic applications .

Case Studies and Research Findings

StudyFindings
Antioxidant Activity Demonstrated significant DPPH radical scavenging activity at optimized concentrations .
Antimicrobial Effects Showed inhibitory action against E. coli and Bacillus cereus .
Protein Binding Interacted with lysozyme affecting its enzymatic activity .

Q & A

Q. What are the optimal synthetic routes and purification methods for this compound?

The synthesis involves sequential diazotization and coupling reactions due to its multiple azo (-N=N-) linkages. Key steps include:

  • Diazotization of aromatic amines (e.g., 7-amino-1-hydroxy-3-sulfo-2-naphthalenyl) under acidic conditions (0–5°C, HCl/NaNO₂).
  • Coupling with biphenyl or naphthalene intermediates at pH 6–8 to stabilize reactive diazonium salts.
  • Purification via dialysis (to remove unreacted sulfonic acid derivatives) or recrystallization in aqueous ethanol .

Q. How can structural characterization be performed to confirm the compound’s identity?

Use a combination of:

  • UV-Vis spectroscopy : Detect λmax in 450–600 nm range (azo chromophore).
  • High-resolution mass spectrometry (HR-MS) : Confirm molecular weight (e.g., [M–2Na]²⁻ ion).
  • ¹H/¹³C NMR : Resolve aromatic protons (δ 6.5–8.5 ppm) and sulfonate groups (δ ~105 ppm for ¹³C) .

Q. What strategies enhance solubility for in vitro assays?

The dual sulfonic acid groups (-SO₃⁻) confer high water solubility. Adjust pH to >7 (using sodium phosphate buffers) to deprotonate hydroxyl (-OH) groups and prevent aggregation. For organic phases, use polar aprotic solvents (e.g., DMSO) with <5% water .

Q. How stable is the compound under varying pH and temperature conditions?

  • pH stability : Degrades below pH 3 (azo bond cleavage) but stable at pH 5–9.
  • Thermal stability : Decomposes above 120°C; store at 4°C in dark (azo bonds are light-sensitive). Validate stability via HPLC monitoring over 72 hours under test conditions .

Q. How does this compound differ structurally from analogs like Acid Red 52 or Ponceau 4R?

Compare substituents and linkages:

  • This compound : Two biphenyl-azo-naphthalene cores with four sulfonate groups.
  • Acid Red 52 : Single naphthalene ring with fewer sulfonates.
  • Ponceau 4R : Lacks amino groups, reducing redox reactivity. Use FT-IR to differentiate functional groups (e.g., -NH₂ stretching at 3400 cm⁻¹) .

Advanced Research Questions

Q. What mechanistic insights explain azo bond formation efficiency in this compound?

Perform kinetic studies using stopped-flow spectroscopy to monitor diazonium intermediate formation. Isotopic labeling (¹⁵N) can track electron transfer during coupling. Computational models (DFT) predict regioselectivity of azo linkages .

Q. How to resolve contradictions in spectral data (e.g., overlapping NMR peaks)?

Apply 2D NMR techniques :

  • HSQC : Correlate ¹H-¹³C signals for crowded aromatic regions.
  • NOESY : Identify spatial proximity of substituents (e.g., biphenyl vs. naphthalene rings). Cross-validate with XPS to confirm sulfur oxidation states in sulfonate groups .

Q. Can computational modeling predict interactions with biomolecules like serum albumin?

Use molecular docking (AutoDock Vina) to simulate binding to HSA (PDB ID: 1AO6). Focus on electrostatic interactions between sulfonates and lysine/arginine residues. Validate with fluorescence quenching assays (measure Kd via Stern-Volmer plots) .

Q. How does batch variability affect experimental reproducibility?

Implement quality control protocols :

  • HPLC-UV purity >98% (retention time consistency).
  • Elemental analysis for sulfur content (theoretical ~12%).
  • ICP-MS to verify sodium counterion stoichiometry (2:1) .

Q. What advanced techniques study its redox behavior in catalytic applications?

Use cyclic voltammetry (scan rate: 50 mV/s, Ag/AgCl reference) to identify reduction peaks (-0.5 to -1.2 V for azo bonds). Couple with in situ UV-Vis to correlate electrochemical activity with chromophore changes .

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